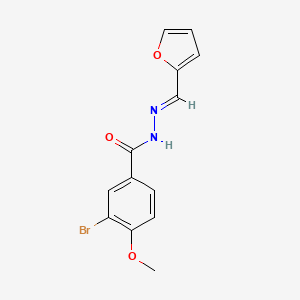![molecular formula C26H38N4O4 B11096253 1,1'-Decane-1,10-diylbis[3-(2-methoxyphenyl)urea]](/img/structure/B11096253.png)
1,1'-Decane-1,10-diylbis[3-(2-methoxyphenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA is a complex organic compound characterized by its unique structure, which includes methoxyaniline and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA typically involves the reaction of 2-methoxyaniline with isocyanates to form the urea linkage. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts that can enhance the reaction rate and selectivity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives and methoxyaniline-based molecules, such as:
- N-[4-(4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZYL)PHENYL]-N’-(4-METHOXYPHENYL)UREA
- 2-Methoxyphenyl isocyanate
Uniqueness
N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA is unique due to its specific structure, which allows for distinct interactions with biological targets and its versatility in various chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H38N4O4 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-[10-[(2-methoxyphenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C26H38N4O4/c1-33-23-17-11-9-15-21(23)29-25(31)27-19-13-7-5-3-4-6-8-14-20-28-26(32)30-22-16-10-12-18-24(22)34-2/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
QTNDBDGVMDLPEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCCCCCCCCCNC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9a'-Hydroxy-1'-oxo-1',2',5a',6',7',8',9',9a'-octahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B11096180.png)
![1-[4-(4-Chlorophenyl)-2,3'-diphenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethanone](/img/structure/B11096187.png)
![2-{[(3-bromophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11096202.png)
![N-{2-Phenyl-1-[N'-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide](/img/structure/B11096204.png)
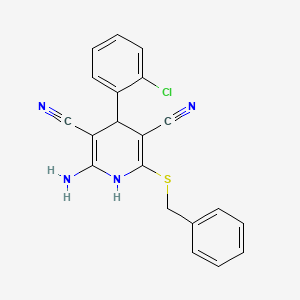
![N-[2-(benzyloxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11096224.png)
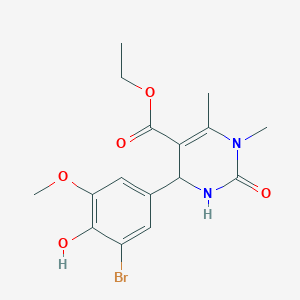
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11096233.png)
![(2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11096239.png)
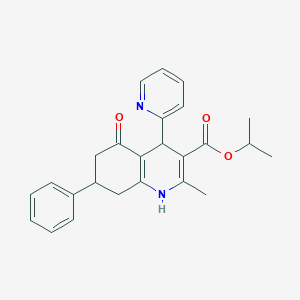
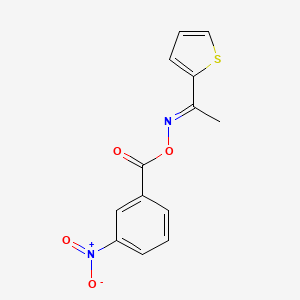
![2-bromo-4-nitro-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11096254.png)
![4-(4-chlorophenoxy)-N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11096257.png)
